1-[4-[4-[(3-Phenylmethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone
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Overview
Description
1-[4-[4-[(3-Phenylmethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone is a complex organic compound with a molecular formula of C19H22N2O2. It features a piperazine ring, which is a common structural motif in many pharmaceuticals due to its ability to enhance the pharmacokinetic properties of drug molecules .
Mechanism of Action
Target of Action
The primary targets of 1-(4-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}phenyl)ethanone are currently unknown. This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers .
Pharmacokinetics
. The impact of these properties on the compound’s bioavailability is currently unknown.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-[(3-Phenylmethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone typically involves a multi-step process. One common method includes the reaction of 4-(3-Phenylmethoxyphenyl)methyl chloride with piperazine under basic conditions to form the intermediate compound. This intermediate is then reacted with 4-acetylphenylboronic acid in the presence of a palladium catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-[(3-Phenylmethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) for deprotonation followed by the addition of an electrophile.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[4-[4-[(3-Phenylmethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share the piperazine ring and have similar pharmacokinetic properties.
4-(3-Methoxyphenyl)piperazin-1-ium: Another compound with a piperazine ring, used in various pharmaceutical applications.
Uniqueness
1-[4-[4-[(3-Phenylmethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
1-[4-[4-[(3-phenylmethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-21(29)24-10-12-25(13-11-24)28-16-14-27(15-17-28)19-23-8-5-9-26(18-23)30-20-22-6-3-2-4-7-22/h2-13,18H,14-17,19-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHVTFQVPDAESP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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